Dibenzyl 5-aminoisophthalate
Overview
Description
Dibenzyl 5-aminoisophthalate: is an organic compound with the molecular formula C22H19NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with benzyl alcohol, and one of the aromatic hydrogen atoms is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of dibenzyl 5-aminoisophthalate typically begins with the esterification of 5-aminoisophthalic acid. This involves reacting 5-aminoisophthalic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibenzyl 5-aminoisophthalate can undergo oxidation reactions, where the amino group is oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can also undergo reduction reactions, where the ester groups are reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Dibenzyl 5-nitroisophthalate.
Reduction: Dibenzyl 5-hydroxyisophthalate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Dibenzyl 5-aminoisophthalate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, dyes, and other functional materials.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of dibenzyl 5-aminoisophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Dibenzyl isophthalate: Similar structure but lacks the amino group.
Dimethyl 5-aminoisophthalate: Similar structure but with methyl ester groups instead of benzyl ester groups.
Dibenzyl 5-nitroisophthalate: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Dibenzyl 5-aminoisophthalate is unique due to the presence of both benzyl ester groups and an amino group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. The amino group enhances its reactivity and allows for further functionalization, while the benzyl ester groups provide stability and hydrophobicity.
Properties
IUPAC Name |
dibenzyl 5-aminobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWRMQQXQBYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427519 | |
Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152699-63-3 | |
Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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